molecular formula C5H6N2O3 B15216337 (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid

Cat. No.: B15216337
M. Wt: 142.11 g/mol
InChI Key: YNSMBKRAYNVKBN-BYPYZUCNSA-N
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Description

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid is a chiral compound featuring a hydroxy group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the biocatalytic conversion of L-histidine to imidazole-4-pyruvic acid, followed by oxidative decarboxylation to yield the target compound . The reaction conditions often include optimized pH, temperature, and the presence of specific enzymes or catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale biocatalytic processes due to their efficiency and environmental benefits. These methods utilize recombinant microorganisms expressing specific enzymes to convert starting materials into the desired product under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted analogs with various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid include:

    Imidazole-4-acetic acid: A related compound with similar structural features but lacking the chiral center.

    Histidine derivatives: Compounds derived from histidine with modifications to the imidazole ring or side chain.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of both a hydroxy group and an imidazole ring. These features confer specific binding properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(1H-imidazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2,4,8H,(H,6,7)(H,9,10)/t4-/m0/s1

InChI Key

YNSMBKRAYNVKBN-BYPYZUCNSA-N

Isomeric SMILES

C1=C(NC=N1)[C@@H](C(=O)O)O

Canonical SMILES

C1=C(NC=N1)C(C(=O)O)O

Origin of Product

United States

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